Product packaging for Lithium;butan-1-ol(Cat. No.:CAS No. 76276-44-3)

Lithium;butan-1-ol

Cat. No.: B14447511
CAS No.: 76276-44-3
M. Wt: 81.1 g/mol
InChI Key: PXXZLSKKLXCGTK-UHFFFAOYSA-N
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Description

Significance in Organometallic Chemistry Research

The significance of lithium n-butoxide in organometallic chemistry is multifaceted. Its basicity and nucleophilicity are fundamental to its role in a wide array of synthetic transformations. wikipedia.org It is employed as a reagent in the production of pharmaceuticals, agrochemicals, and other fine chemicals by enabling essential reaction steps like deprotonation and condensation.

In polymer chemistry, lithium n-butoxide functions as a catalyst or initiator for polymerization reactions. chemimpex.com Research has shown that the addition of lithium n-butoxide can significantly influence the kinetics of polymerization. For instance, in the butyllithium-initiated polymerization of isoprene (B109036) in cyclohexane (B81311), lithium n-butoxide was found to drastically affect the initiation rate. tandfonline.comtandfonline.com Similarly, in the anionic polymerization of styrene (B11656) in ethereal solvents, lithium n-butoxide was observed to increase the rate of propagation. sci-hub.seresearchgate.net This ability to modify reaction rates allows for the synthesis of polymers with specific, controlled properties.

Furthermore, lithium n-butoxide is used in the formation of heterometallic compounds. It can react with other metal compounds, such as di-n-butylmagnesium, to form mixed-metal aggregates. rsc.org These bimetallic reagents, sometimes referred to as "superbases," exhibit unique reactivity that is distinct from their single-metal components and are powerful tools for the deprotonation of otherwise unreactive organic substrates. researchgate.net It is also used in the template synthesis of complex macrocyclic compounds like tetrakis(1,2,5-thiadiazolo)porphyrazine. rsc.org

Historical Context of Lithium Alkoxides in Synthesis

The journey of lithium alkoxides is intrinsically linked to the broader history of organolithium chemistry. The field of organometallic chemistry began to take shape in the mid-19th century, with the Grignard reaction marking a significant milestone. solubilityofthings.com However, it was the synthesis of the first organolithium compounds—methyllithium (B1224462), ethyllithium, and phenyllithium—by Wilhelm Schlenk in 1917 that laid the foundation for modern organolithium chemistry. numberanalytics.comnih.gov

Initially, these compounds were prepared by the reaction of organic mercury compounds with lithium metal. nih.gov A major advancement came in 1929 when Karl Ziegler discovered that alkyllithiums could be synthesized directly from the reaction of alkyl halides with lithium metal, a more convenient and efficient method that is still in use today. nih.gov This discovery made a wide range of organolithium reagents accessible for synthesis. nih.gov

While the chemistry of organolithiums developed through the early 20th century, the specific field of metal alkoxide chemistry saw a surge in interest and rapid development starting in the 1950s. scielo.br Lithium alkoxides, including lithium n-butoxide and the more sterically hindered lithium tert-butoxide, were recognized for their utility as strong, non-nucleophilic bases and as components in mixed-metal reagents. chemimpex.comresearchgate.net Their ability to modify the reactivity and selectivity of organometallic reagents, such as in the Lochmann-Schlosser superbases, established them as indispensable tools in the synthetic chemist's toolkit. researchgate.net

Scope and Research Focus on Lithium n-Butoxide

Current research on lithium n-butoxide and its isomers, like lithium tert-butoxide, is vibrant and spans several key areas, with a particular emphasis on materials science and sustainable energy.

A major focus of contemporary research is the application of lithium alkoxides in the development of next-generation lithium-ion batteries. chemimpex.comindustrytoday.co.uk Specifically, lithium n-butoxide is a key component in creating artificial solid electrolyte interphase (SEI) layers on lithium metal anodes. researchgate.netrsc.org A stable SEI is crucial for the performance and longevity of lithium-ion batteries, as it prevents the degradation of the electrolyte and controls the deposition of lithium ions. acs.orgnih.govusc.edu Researchers have developed a hybrid SEI layer composed of amorphous titanium dioxide and lithium n-butoxide (formed in-situ from tetrabutyl titanate), which exhibits both mechanical strength and high lithium-ion transport capability. researchgate.netrsc.org This innovation leads to significantly improved cycling stability and performance in lithium metal batteries. researchgate.netrsc.org Lithium tert-butoxide is also a common precursor for creating thin films via atomic layer deposition (ALD) for solid-state batteries. acs.orgcambridgenetwork.co.uk

Beyond batteries, research continues to explore the catalytic activity of lithium alkoxides. They are studied as catalysts for various organic reactions, including the ring-opening polymerization of lactides to produce biodegradable polymers like polylactic acid (PLA). sigmaaldrich.comacs.org Other studies focus on their role in promoting reactions like the addition of carbon disulfide to epoxides to form dithiocarbonates, highlighting their potential in atom-economical synthesis. rsc.org The fundamental study of lithium alkoxide aggregation states and their influence on reaction mechanisms and kinetics remains an active area of investigation, utilizing advanced techniques like rapid-injection NMR. researchgate.netacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10LiO+ B14447511 Lithium;butan-1-ol CAS No. 76276-44-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

76276-44-3

Molecular Formula

C4H10LiO+

Molecular Weight

81.1 g/mol

IUPAC Name

lithium;butan-1-ol

InChI

InChI=1S/C4H10O.Li/c1-2-3-4-5;/h5H,2-4H2,1H3;/q;+1

InChI Key

PXXZLSKKLXCGTK-UHFFFAOYSA-N

Canonical SMILES

[Li+].CCCCO

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations of Lithium N Butoxide

Established Synthetic Routes to Lithium n-Butoxide

The preparation of lithium n-butoxide is primarily accomplished through two conventional methods: the direct reaction of lithium metal with the corresponding alcohol and the deprotonation of the alcohol using a potent organolithium base.

A well-established and direct method for synthesizing metal alkoxides involves the reaction of an active metal with an alcohol. iaea.org For lithium n-butoxide, this entails the direct reaction of lithium metal with butan-1-ol. The reaction proceeds with the evolution of hydrogen gas, as shown in the following equation:

2 Li + 2 CH₃(CH₂)₃OH → 2 CH₃(CH₂)₃OLi + H₂

This method is widely applicable for various alkali metals and alcohols. iaea.org The reaction is typically performed under an inert atmosphere to prevent the highly reactive lithium metal from reacting with atmospheric components like oxygen and moisture. youtube.com While the reaction can be carried out with various forms of lithium, using lithium dispersions can increase the surface area and reaction rate. The choice of solvent can influence the reaction; ethereal solvents like tetrahydrofuran (B95107) (THF) are commonly used as they can solvate the resulting alkoxide. youtube.comgoogle.com For instance, the preparation of the related lithium tert-butoxide is often conducted in refluxing THF. youtube.com

A key consideration in this synthesis is the purity of the lithium metal. The presence of other alkali metals, such as sodium, can affect the reaction, though it is a common industrial route for similar compounds. wipo.int The reaction progress is visibly marked by the consumption of the lithium metal and the cessation of hydrogen gas evolution.

Transmetalation, in a broader sense, can refer to metal-halogen exchange or metal-hydrogen exchange (metalation). The reaction of an organolithium reagent, such as n-butyllithium (n-BuLi), with butan-1-ol is a classic acid-base reaction, often termed a metalation or deprotonation reaction. chemicalbook.com Organolithium reagents are exceptionally strong bases capable of deprotonating a wide range of compounds, including alcohols, which are considered very weak acids. nih.govorganicchemistrydata.org

The reaction is as follows:

CH₃(CH₂)₃Li + CH₃(CH₂)₃OH → CH₃(CH₂)₃OLi + C₄H₁₀

In this process, the highly basic n-butyllithium readily abstracts the acidic proton from the hydroxyl group of butan-1-ol. The by-product is butane, a stable and volatile alkane that can be easily removed from the reaction mixture. chemicalbook.com This method is particularly useful for laboratory-scale synthesis as it is fast, clean, and typically proceeds to completion due to the large pKa difference between the alcohol and the alkane. The reaction is highly exothermic and requires careful temperature control, often being performed at low temperatures (e.g., -78 °C to 0 °C) to manage the reaction rate and prevent side reactions. orgsyn.org

Table 1: Comparison of Established Synthetic Routes

Feature Direct Reaction with Li Metal Transmetalation with n-BuLi
Reactants Lithium metal, Butan-1-ol n-Butyllithium, Butan-1-ol
By-product Hydrogen gas (H₂) Butane (C₄H₁₀)
Key Advantage Uses elemental lithium Fast and clean reaction
Considerations Requires inert atmosphere; potentially slow Requires pre-existing organolithium reagent; exothermic

Direct Reaction of Lithium Metal with Butan-1-ol

In Situ Generation of Lithium n-Butoxide and its Mechanistic Implications

Lithium n-butoxide can be formed in situ for specific applications, most notably in the field of materials science for lithium-ion batteries. An artificial solid electrolyte interphase (SEI) layer can be created on a lithium metal anode to enhance battery stability and performance. researchgate.net

One reported mechanism involves the hydrolytic process of tetrabutyl titanate on the lithium metal surface. This in situ reaction generates a hybrid SEI layer composed mainly of amorphous titanium dioxide (TiO₂) and lithium n-butoxide. researchgate.net This composite layer possesses both mechanical strength and facilitated lithium-ion transport, which helps to prevent the formation of lithium dendrites and improves the cycling stability of the battery. researchgate.netacs.org The formation of lithium niobate (LiNbO₃) particles can also proceed through a mechanism where niobium n-butoxide is hydrolyzed in the presence of lithium hydroxide (B78521), involving the in situ generation of reactive species. rsc.org

The mechanistic implication of in situ formation is that the alkoxide is generated directly at the interface where it is needed. This avoids a separate synthesis step and ensures intimate contact between the alkoxide and the substrate, leading to the formation of uniform and effective functional layers.

Optimization of Reaction Conditions for Research Scale Synthesis

The optimization of organolithium reactions, including the synthesis of lithium n-butoxide, is critical for achieving high yield, purity, and reproducibility on a research scale. Several experimental parameters can be adjusted to influence the reaction's outcome. odu.eduresearchgate.net

Key Optimization Parameters:

Solvent: The choice of solvent is crucial. While hydrocarbon solvents like hexanes or pentanes are often used for storing n-butyllithium, the addition of a polar aprotic solvent like tetrahydrofuran (THF) can significantly accelerate the rate of metalation. chemicalbook.com Ligands such as tetramethylethylenediamine (TMEDA) can also be used to polarize the Li-C bond, increasing the reactivity of the organolithium reagent. chemicalbook.comorganicchemistrydata.org

Temperature: Organolithium reactions are highly exothermic. digimat.in Precise temperature control is essential. Syntheses are often initiated at very low temperatures (e.g., -78 °C) and allowed to warm slowly. orgsyn.org This prevents uncontrolled reactions and minimizes side reactions, such as the degradation of THF by butyllithium (B86547). chemicalbook.com

Order of Addition: The order in which reagents are mixed can impact the reaction, especially when dealing with solubility issues or competing reactions. odu.edu For the synthesis via deprotonation, dropwise addition of the organolithium reagent to a solution of the alcohol at low temperature is a common and safe practice. orgsyn.org

Stoichiometry: The molar ratio of the reactants is a key factor. In the direct reaction of lithium with alcohol, an excess of the alcohol can help prevent the formation of difficult-to-filter suspensions. google.com When using organolithium reagents, a slight excess may be needed to ensure complete conversion, but a large excess can lead to unwanted side reactions with the product or solvent. researchgate.net

Table 2: Factors for Optimizing Lithium n-Butoxide Synthesis

Parameter Effect on Reaction Common Practice for Research Scale
Solvent Influences reactivity and solubility THF or other ethereal solvents are often used. chemicalbook.com
Temperature Controls reaction rate and side reactions Low temperatures (e.g., -78 °C to 0 °C) are typical. orgsyn.org
Additives Can accelerate reaction rates (e.g., TMEDA) Used to enhance reactivity of organolithium reagents. chemicalbook.comorganicchemistrydata.org
Reagent Ratio Affects yield and product purity Near-stoichiometric amounts, with careful control. google.comresearchgate.net

Structural Elucidation and Aggregation Phenomena of Lithium N Butoxide

Solution-Phase Aggregation of Lithium n-Butoxide

In solution, lithium n-butoxide exists as a dynamic equilibrium of various aggregated species. The nature and distribution of these aggregates are influenced by factors such as solvent, concentration, and temperature.

The aggregation of lithium n-butoxide in solution gives rise to a variety of structures, primarily identified as dimers, tetramers, and hexamers. While monomeric species are proposed to be the most reactive, they often exist in very low concentrations. In hydrocarbon solvents, higher-order aggregates like hexamers are predominant. researchgate.netnih.gov For instance, at room temperature in hydrocarbon solvents, n-butyllithium, a related organolithium compound, primarily exists as a hexamer, which can deaggregate to smaller species upon changes in temperature or solvent. researchgate.netnih.gov In ethereal solvents like tetrahydrofuran (B95107) (THF), lithium n-butoxide is known to form a mixture of tetramers and dimers. researchgate.net The equilibrium between these species is a key factor in the compound's reactivity.

The coordinating ability of the solvent plays a critical role in determining the aggregation state of lithium n-butoxide.

Ethereal Solvents: Solvents like tetrahydrofuran (THF) and diethyl ether (Et₂O) can coordinate to the lithium centers, breaking down larger aggregates into smaller, more reactive species. researchgate.netnih.gov In the presence of THF or diethyl ether, n-butyllithium, a precursor to lithium n-butoxide, predominantly exists as a tetra-solvated tetramer. nih.gov With a large excess of THF, this can further deaggregate to a tetra-solvated dimer. nih.gov The solvation of the lithium cation by these Lewis basic solvents stabilizes smaller aggregates. nih.gov

Hydrocarbon Solvents: In non-coordinating hydrocarbon solvents such as cyclohexane (B81311), lithium n-butoxide tends to form larger aggregates, primarily hexamers, to maximize the electrostatic interactions between the lithium and butoxide ions. researchgate.netnih.govwikipedia.org The lack of solvent stabilization favors the formation of these larger, more stable clusters. odu.edu

The interplay between the lithium alkoxide and the solvent dictates the predominant aggregate in solution, which in turn governs the compound's utility in chemical transformations.

Multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structures of lithium n-butoxide aggregates in solution.

¹H NMR: Proton NMR provides information about the butoxide ligands. Different chemical environments within an aggregate can lead to distinct signals, although rapid exchange between species at room temperature can sometimes result in averaged signals. rsc.orgrsc.org

⁶Li and ⁷Li NMR: Lithium NMR is particularly informative for studying aggregation. The chemical shift of ⁶Li or ⁷Li is sensitive to the coordination environment and aggregation state of the lithium ions. rsc.orgacs.org Distinct signals can often be observed for different aggregates (e.g., dimer vs. tetramer) in the same solution, especially at low temperatures where inter-aggregate exchange is slowed. nih.gov

¹³C NMR: Carbon-13 NMR complements ¹H NMR by providing data on the carbon backbone of the butoxide group. rsc.orgrsc.org Like proton NMR, it can reveal the presence of different ligand environments within the aggregates. acs.org

Diffusion-Ordered NMR Spectroscopy (DOSY) has also emerged as a valuable technique. By measuring the diffusion coefficients of different species in solution, DOSY can help determine the size and, by extension, the aggregation number of the various lithium butoxide complexes present. nih.govacs.orgnih.gov

Influence of Solvent Coordination on Aggregate Structure (e.g., Ethereal Solvents, Hydrocarbons)

Solid-State Structures of Lithium n-Butoxide Aggregates

While solution-phase studies reveal a dynamic picture, solid-state analysis provides precise structural information on isolated, stable aggregates.

Single-crystal X-ray diffraction has been instrumental in determining the definitive structures of lithium alkoxide aggregates. For the related and well-studied lithium tert-butoxide, both hexameric and octameric structures have been characterized in the solid state. wikipedia.org These structures typically feature a core of alternating lithium and oxygen atoms arranged in a ladder, cubane, or other cage-like frameworks. For instance, the hexamer of lithium tert-butoxide possesses a Li₆O₆ core. wikipedia.org While specific crystallographic data for lithium n-butoxide is less commonly reported in isolation, its tendency to form mixed aggregates with other organolithium reagents has been studied. For example, a heteroleptic dimer containing both n-butyl and n-butoxide groups, [(TMEDA)·Li(μ-nBu)(μ-OⁿBu)Mg(ⁿBu)]₂, has been structurally characterized. rsc.org

A central challenge in organolithium chemistry is correlating the well-defined structures observed in the solid state with the dynamic equilibria present in solution. Often, the aggregate identified in the crystalline form is one of the major species present in solution under similar conditions (e.g., in the presence of the same coordinating solvent). goettingen-research-online.dersc.org However, it is not guaranteed that the solid-state structure will be the sole or even the dominant species in solution. odu.edu NMR techniques, particularly DOSY, are crucial for bridging this gap by providing insights into the aggregation numbers and structures present in the solution phase, allowing for a more complete understanding of the system's behavior. nih.govrsc.org For example, a dimeric structure in the solid state might be found to be in equilibrium with tetrameric or other aggregates in solution. rsc.orgrsc.org

X-ray Crystallographic Analysis of Defined Aggregates

Mixed Aggregates involving Lithium n-Butoxide

The aggregation behavior of organolithium compounds is a critical factor influencing their solubility, stability, and reactivity. While homoaggregates (aggregates of a single type of organolithium species) are common, the formation of mixed aggregates, particularly with lithium alkoxides like lithium n-butoxide, introduces further complexity and offers opportunities for modulating reactivity. These mixed aggregates, often with the general formula (RLi)n(R'OLi)m, have been the subject of extensive research to understand their structure and the role they play in chemical transformations.

Formation and Characterization of Mixed Organolithium/Lithium Alkoxide Aggregates

The formation of mixed aggregates between organolithium reagents and lithium alkoxides, such as lithium n-butoxide, is a well-documented phenomenon. These heteroaggregates can be intentionally prepared or can form in situ from the reaction of organolithiums with alcohols or adventitious oxygen. Their characterization has been largely accomplished through spectroscopic methods, primarily multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy, and in some cases, X-ray crystallography.

The addition of n-butanol to n-butyllithium (n-BuLi) in n-heptane leads to the formation of mixed aggregates, which enhances the solubility of the resulting lithium n-butoxide. odu.edu As long as the concentration of lithium n-butoxide does not surpass that of n-BuLi, it remains in solution. odu.edu In tetrahydrofuran (THF), the addition of alcohols like n-butanol or tert-butanol (B103910) to n-butyllithium results in the formation of mixed tetrameric complexes with the general formula BuxLi4(OBu)4-x (where x = 1-3). researchgate.net Equilibrium studies have shown that the incorporation of one or two alkoxide ligands stabilizes these tetrameric structures. researchgate.net

Variable temperature 13C and 6Li NMR spectroscopy are powerful tools for confirming the formation of these mixed aggregates and studying their dynamic behavior in solution. unt.edu For instance, studies on the n-propyllithium/lithium n-propoxide system, a close analog to the n-butyl system, indicated the presence of at least one mixed aggregate in hydrocarbon solution. unt.edu Similarly, research on tert-butyllithium (B1211817) mixed with various lithium alkoxides, including isobutoxide and tert-butoxide, has utilized NMR to elucidate the structures of the resulting mixed aggregates. unt.edu

Computational methods, such as Density Functional Theory (DFT), have also been employed to model the structures of mixed aggregates. researchgate.net For alkyllithium–lithium methoxide (B1231860) systems, DFT calculations showed that while mixed dimer and trimer formation is less favorable in the gas phase, the formation of mixed tetramers is energetically preferred, especially for tert-butyllithium. researchgate.net Solvation with THF was found to favor the formation of mixed tetramers for less sterically hindered alkyllithiums like methyllithium (B1224462) and ethyllithium. researchgate.net

The stoichiometry of these mixed aggregates can vary depending on the ratio of the organolithium to the lithium alkoxide. Studies involving lithium acetylides and chiral amino alkoxides have identified the formation of specific mixed tetramers, such as (RCCLi)3(ROLi) and (RCCLi)2(ROLi)2, depending on the initial reactant ratios. nih.gov

Table 1: Examples of Characterized Mixed Organolithium/Lithium Alkoxide Aggregates

Organolithium Component Lithium Alkoxide Component Aggregate Stoichiometry Solvent Characterization Method(s)
n-Butyllithium Lithium n-butoxide BuxLi4(OBu)4-x (x=1-3) THF NMR Spectroscopy
n-Butyllithium Lithium tert-butoxide (n-BuLi)x(t-BuOLi)y THF Rapid-Injection NMR
n-Propyllithium Lithium n-propoxide Not specified Hydrocarbon 13C and 6Li NMR
tert-Butyllithium Lithium iso-butoxide Not specified Not specified NMR Spectroscopy
tert-Butyllithium Lithium tert-butoxide Not specified Not specified NMR Spectroscopy
Lithium Acetylides Chiral Lithium Amino Alkoxides (RCCLi)3(ROLi), (RCCLi)2(ROLi)2 THF/Pentane 6Li, 13C, 15N NMR

Studies on Heteroaggregation and its Role in Reactivity

The formation of mixed aggregates, or heteroaggregation, is not merely a structural curiosity; it has profound implications for the reactivity of the organolithium species. The incorporation of lithium alkoxide ligands into an organolithium aggregate can significantly alter its chemical behavior.

In the context of polymerization reactions, the effect of lithium alkoxides is highly dependent on the nature of the alkoxide. For the alkyllithium-initiated polymerization of styrene (B11656) in THF, lithium n-butoxide was found to increase the rate of both initiation and propagation. researchgate.net This rate enhancement is attributed to the increased reactivity of the butyllithium (B86547) units within the mixed aggregates as the number of alkoxy ligands increases. researchgate.net In fact, the reactivity of the Bu3Li4(OBu) aggregate is comparable to that of the more reactive butyllithium dimer. researchgate.net

Conversely, bulkier alkoxides like lithium tert-butoxide have been shown to slow down the polymerization of styrene. researchgate.net This is because the mixed aggregates formed are less reactive, likely due to increased steric hindrance. researchgate.net The effect of lithium alkoxides on reaction rates is therefore not just dependent on their presence, but also on their steric bulk and the specific stoichiometry of the mixed aggregates formed. unt.edu

The influence of heteroaggregation extends to other types of reactions as well. In reactions with benzaldehyde (B42025), the reactivity of butyllithium in mixed butyllithium-lithium butoxide aggregates in THF increases with the number of butoxide ligands. researchgate.net This demonstrates that the formation of mixed aggregates can be a powerful tool for tuning the reactivity of organolithium reagents in a controlled manner.

The study of heteroaggregation is crucial for understanding and predicting the outcomes of many organic reactions that utilize organolithium reagents in the presence of lithium alkoxides, whether added intentionally or formed in situ. The interplay between the structure of the mixed aggregate and its resulting reactivity is a key area of ongoing research in organometallic chemistry. canada.ca

Table 2: Influence of Lithium n-Butoxide on Reactivity

Reaction Effect of Lithium n-Butoxide Proposed Reason
n-Butyllithium-initiated polymerization of styrene in THF Increased rate of initiation and propagation Formation of more reactive mixed tetrameric aggregates. researchgate.net
Reaction of n-butyllithium with benzaldehyde in THF Increased reactivity Increased reactivity of butyllithium units with successive replacement by butoxide ligands. researchgate.net

Reactivity and Mechanistic Pathways of Lithium N Butoxide in Organic Transformations

Role as a Strong Base in Deprotonation Reactions

As a strong base, lithium n-butoxide is capable of abstracting protons from a wide variety of weakly acidic organic compounds. lookchem.comwikipedia.org This fundamental property is the cornerstone of its utility in numerous synthetic applications, enabling the formation of reactive anionic intermediates. fishersci.it

Metalation of Carbon Acids

Lithium n-butoxide is an effective reagent for the metalation of carbon acids, which are hydrocarbons exhibiting some degree of acidity. wikipedia.org This process involves the deprotonation of a C-H bond to form a carbanion. The efficacy of this reaction is particularly notable where the resulting conjugate base is stabilized by factors such as electron delocalization or the presence of heteroatoms. wikipedia.org Examples of substrates that undergo metalation by butyllithium (B86547) reagents, a related class of strong bases, include acetylenes, methyl sulfides, thioacetals, methylphosphines, furans, and thiophenes. wikipedia.orgchemicalbook.com The resulting organolithium compounds are valuable intermediates in organic synthesis. fishersci.it

The kinetic basicity of lithium n-butoxide can be influenced by the solvent system. wikipedia.org The use of coordinating solvents or additives like tetramethylethylenediamine (TMEDA) can polarize the Li-O bond, thereby accelerating the rate of metalation. wikipedia.orgchemicalbook.comuniurb.it

Formation of Enolates and Other Anionic Species

A critical application of lithium n-butoxide as a strong base is the generation of enolates from carbonyl compounds. wikipedia.orgsiue.edu Enolates are highly versatile nucleophiles in organic synthesis, participating in a wide array of carbon-carbon bond-forming reactions, including aldol (B89426) condensations. fishersci.itsiue.edu The deprotonation occurs at the α-carbon to the carbonyl group, forming a resonance-stabilized anion. siue.edu

The choice of base and reaction conditions can influence the regioselectivity of enolate formation in unsymmetrical ketones. msu.edu While stronger, bulkier bases like lithium diisopropylamide (LDA) often favor the formation of the kinetic enolate (from the less substituted α-carbon), the use of alkoxides like lithium tert-butoxide can lead to the thermodynamically more stable enolate under equilibrium conditions. msu.edumasterorganicchemistry.com

Beyond enolates, lithium n-butoxide can deprotonate other acidic compounds like alcohols and amines to generate the corresponding lithium alkoxides and amides. wikipedia.org These anionic species are also important reagents and intermediates in their own right. wikipedia.org

Nucleophilic Reactivity in Carbon-Carbon Bond Formation

In addition to its basicity, lithium n-butoxide exhibits significant nucleophilic character, enabling it to participate directly in reactions that form new carbon-carbon bonds. lookchem.com

Addition to Carbonyl Compounds

Lithium n-butoxide can act as a nucleophile and add to the electrophilic carbon of carbonyl compounds such as aldehydes and ketones. fishersci.itacs.org This reaction, analogous to the addition of Grignard or organolithium reagents, results in the formation of a new carbon-carbon bond and a lithium alkoxide intermediate. wikipedia.orgbkcc.ac.in Subsequent workup with an acid source yields the corresponding alcohol.

The reactivity of organolithium compounds in carbonyl additions is well-established. wikipedia.org While simple alkyllithium reagents are effective, sometimes they are converted to less basic and more nucleophilic species like dialkyllithium cuprates to minimize side reactions such as deprotonation. fishersci.it The addition of lithium n-butoxide to prochiral carbonyl compounds can be rendered enantioselective through the use of chiral ligands. fishersci.it

Substitution Reactions

Lithium n-butoxide can also participate in nucleophilic substitution reactions. lookchem.com In these reactions, the butoxide anion displaces a leaving group on an alkyl halide or a similar substrate. This is a fundamental transformation for the synthesis of ethers, known as the Williamson ether synthesis. masterorganicchemistry.com For the reaction to proceed efficiently via an SN2 mechanism, primary alkyl halides are preferred substrates to minimize competing elimination reactions (E2), which can become significant with secondary and tertiary halides. masterorganicchemistry.commasterorganicchemistry.com The alkoxide, being the conjugate base of an alcohol, is a much more potent nucleophile than the neutral alcohol itself. masterorganicchemistry.com

Mechanistic Investigations of Lithium n-Butoxide Mediated Reactions

The mechanism of reactions involving lithium alkoxides, including lithium n-butoxide, has been a subject of detailed investigation. These studies often focus on the aggregation state of the reagent and the role of intermediates. Organolithium compounds, in general, exist as aggregates in solution, and their reactivity is strongly influenced by the degree of aggregation and the solvent. fishersci.itmt.com

Recent research has explored the role of alkali metal tert-butoxides, a close relative of lithium n-butoxide, in mediating electron transfer processes. nih.govacs.org In some transition-metal-free coupling reactions, it is proposed that the tert-butoxide anion, either alone or in a complex, can act as an electron donor to initiate radical pathways. acs.org Mechanistic studies involving techniques like electron paramagnetic resonance (EPR) spectroscopy have provided evidence for the formation of radical intermediates in certain tert-butoxide-mediated reactions. nih.govnih.gov

Furthermore, the combination of butyllithium with potassium tert-butoxide creates a "superbase" known as Schlosser's base, which exhibits enhanced reactivity in metalation reactions. wikipedia.orgchemicalbook.comnih.gov The increased kinetic basicity is attributed to the formation of butylpotassium, which is more reactive than the corresponding lithium reagent. chemicalbook.com Investigations into such mixed-metal systems continue to provide insights into the complex interplay of factors that govern the reactivity of these powerful reagents. researchgate.net

Kinetic Studies and Reaction Order Determinations

Kinetic studies are fundamental to understanding the mechanistic pathways of reactions involving lithium n-butoxide. These investigations often reveal complex relationships between reagent concentration and reaction rate, providing insight into the active species involved in the rate-determining step. The observed reaction orders for organolithium compounds, including lithium alkoxides, are frequently non-integers, which is a strong indication that the nominal species in solution is not the one directly involved in the reaction. umich.edu Instead, a pre-equilibrium involving the dissociation of aggregates is often the key to understanding the kinetics. umich.eduresearchgate.net

The rate of a reaction can be expressed by the general rate law, Rate = k[Substrate]x[Li-reagent]y, where the exponents 'x' and 'y' are the orders of the reaction with respect to the substrate and the lithium reagent. For many organolithium reactions, the order with respect to the lithium species is fractional, such as 1/2, 1/4, or 1/6, suggesting that the reactive species is a monomer in equilibrium with a dimer, tetramer, or hexamer, respectively. researchgate.net For example, kinetic investigations of butyllithium in THF have shown a kinetic order of 0.25 in its reaction with triphenylmethane, pointing to the tetramer being the predominant, yet less reactive, form in solution. researchgate.net

In the context of polymerizations initiated by alkyllithiums, the addition of lithium n-butoxide has a pronounced effect on the kinetics. In the polymerization of isoprene (B109036) in cyclohexane (B81311) initiated by n-butyllithium, the addition of lithium n-butoxide was found to significantly increase the initial rate of initiation. tandfonline.com Similarly, in the anionic polymerization of styrene (B11656) in THF at low temperatures (-80°C), lithium n-butoxide was observed to accelerate both the initiation and propagation steps. researchgate.netresearchgate.net The effect is not always straightforward acceleration; kinetic studies of isoprene polymerization showed that while lithium n-butoxide boosts the initial rate, the rate can subsequently decrease as the reaction progresses. tandfonline.com This complex behavior highlights the multiple roles the alkoxide can play, including the formation of mixed aggregates with different reactivities. researchgate.nettandfonline.com

The table below summarizes findings from kinetic studies on reactions where lithium n-butoxide was an additive.

ReactionSolventObservationKinetic ImplicationReference
Isoprene polymerization by n-butyllithiumCyclohexaneStrongly increases the initial initiation rate, which then decreases.Formation of highly reactive mixed aggregates; complex equilibria between associated species. tandfonline.com
Styrene polymerization by sec-butyllithium (B1581126)THF (-80°C)Doubles the polymerization rate.Formation of more reactive mixed aggregates between sec-BuLi and n-BuOLi. researchgate.net
Anionic propagation of polystyryllithium (PStLi)Tetrahydropyran (THP)Increases the rate of propagation.The n-BuOLi tetramer scavenges free Li+ ions, increasing the concentration of more reactive free PSt- anions. sci-hub.se
Reaction of butyllithium with benzaldehyde (B42025)THFReactivity of butyllithium increases with the number of butoxide ligands in mixed aggregates.Mixed aggregates [Bu₃Li₄(OBu)] are comparable in reactivity to the butyllithium dimer. researchgate.net

Influence of Aggregation State on Reaction Kinetics and Selectivity

The aggregation state of lithium n-butoxide is a critical determinant of its reactivity and the selectivity of the reactions it mediates. umich.eduodu.edu Like other lithium alkoxides and organolithium reagents, lithium n-butoxide tends to form aggregates in solution, with the size and structure of these aggregates being highly dependent on the solvent, concentration, and temperature. odu.eduethz.ch In non-polar hydrocarbon solvents like cyclohexane or heptane, lithium alkoxides typically form higher-order aggregates such as hexamers. odu.eduwikipedia.org In coordinating ethereal solvents like tetrahydrofuran (B95107) (THF), these are broken down into smaller, more reactive species, with tetramers being common. researchgate.netsci-hub.seodu.edu

Furthermore, lithium n-butoxide readily forms mixed aggregates with other organolithium compounds, such as n-butyllithium (n-BuLi). researchgate.netrsc.org These mixed aggregates, for example [BuₓLi₄(OBu)₄₋ₓ], often exhibit reactivity that is dramatically different from that of the individual homometallic aggregates. researchgate.net Studies have shown that the incorporation of butoxide ligands into a butyllithium tetramer can increase the reactivity of the remaining butyl groups. researchgate.net This phenomenon of enhanced reactivity through mixed aggregation is a cornerstone of cooperative effects in organometallic chemistry, where the combination of reagents leads to reactivity not achievable by either component alone. researchgate.net

The aggregation state also exerts a strong influence on reaction selectivity. umich.edu Different aggregate structures can engage with a substrate through different transition states, leading to different product distributions. For instance, in reactions involving deprotonation, the steric environment and Lewis acidity of the lithium centers within an aggregate can dictate the site of metalation. The formation of mixed aggregates between lithium n-butoxide and a chiral lithium amide can create a chiral environment, enabling enantioselective reactions. ethz.ch While specific studies on the selectivity of lithium n-butoxide are part of the broader field of organolithium chemistry, the principle remains that controlling the aggregation state is key to controlling the outcome of the reaction. The addition of Lewis basic additives like tetramethylethylenediamine (TMEDA) or solvents such as THF can deaggregate the species, altering both reaction rates and selectivity by favoring pathways involving smaller, more solvated, and often more reactive, species. wikipedia.orguniurb.it

The table below illustrates the relationship between solvent, aggregation state, and reactivity for lithium alkoxides.

Alkoxide/SystemSolventPredominant Aggregation StateEffect on Reactivity/KineticsReference
Lithium t-butoxideCyclohexane/Hexane (B92381)HexamerLower reactivity compared to solutions in ethers. odu.edu
Lithium t-butoxideTHFTetramerHigher reactivity due to smaller aggregate size. researchgate.netodu.edu
n-BuLi / n-BuOLiTHFMixed Tetramers (e.g., Bu₃Li₄(OBu))Increased reactivity compared to n-BuLi tetramer alone. researchgate.net
Polystyryllithium / n-BuOLiTetrahydropyran (THP)Tetrameric n-BuOLiAccelerates propagation by altering ion-pair equilibria. sci-hub.se

Catalytic and Initiator Roles of Lithium N Butoxide in Polymerization Chemistry

Anionic Polymerization Initiation with Lithium n-Butoxide

While not typically used as a standalone initiator, lithium n-butoxide is highly effective at modifying the initiation behavior of alkyllithium compounds, such as n-butyllithium (n-BuLi). This is particularly crucial in systems where initiation is otherwise slow or inefficient.

In the alkyllithium-initiated polymerization of dienes like isoprene (B109036) and butadiene in nonpolar hydrocarbon solvents, the initiation step can be notoriously sluggish. This is largely due to the strong aggregation of alkyllithium initiators (e.g., n-BuLi exists as hexamers in cyclohexane), which reduces their reactivity. uni-bayreuth.de The addition of lithium n-butoxide has a dramatic effect on this process.

Kinetic studies on the polymerization of isoprene in cyclohexane (B81311) have shown that the addition of lithium n-butoxide strongly increases the initial rate of initiation. tandfonline.comtandfonline.com This acceleration is attributed to the formation of mixed complexes between n-BuLi and n-BuOLi, which breaks down the initiator aggregates into smaller, more reactive species. aip.org By increasing the efficiency and speed of the initiation phase, the use of n-BuOLi as a modifier facilitates the production of polymers with better control over molecular weight and a narrower molecular weight distribution. For instance, an initiator system of sec-butyllithium (B1581126) modified with lithium n-butoxide has been identified as highly effective for preparing monodisperse, stereoregular polyisoprene because it reduces the total initiation time significantly. tandfonline.com

Initiation of Diene Polymerization (e.g., Isoprene, Butadiene)

Effect of Lithium n-Butoxide on Polymerization Kinetics and Control

The influence of lithium n-butoxide extends beyond initiation to encompass the entire kinetic profile of the polymerization, including the propagation rate and the stereochemical outcome of the final polymer.

The impact of lithium n-butoxide on polymerization rates is highly dependent on the solvent system.

In Nonpolar Solvents (e.g., Cyclohexane): In the case of isoprene polymerization, lithium n-butoxide provides a strong increase in the initial rate of both initiation and propagation. tandfonline.comtandfonline.com However, kinetic studies have observed that after this initial acceleration, the rate may subsequently decrease. tandfonline.com In some systems, such as the polymerization of styrene (B11656) in benzene, the addition of lithium butoxides has been reported to decrease both initiation and propagation rates. tandfonline.com

MonomerSolventInitiator SystemEffect of Lithium n-Butoxide AdditionReference
IsopreneCyclohexane (Nonpolar)n-ButyllithiumStrongly increases the initial rate of initiation. tandfonline.comtandfonline.com
StyreneTHF (Polar)AlkyllithiumSpeeds up both initiation and propagation, with a greater effect on propagation. researchgate.netresearchgate.net
StyreneTHP (Polar)PolystyryllithiumIncreases the overall rate of propagation. sci-hub.se
StyreneBenzene (Nonpolar)n-ButyllithiumDecreases both initiation and propagation rates. tandfonline.com

Lithium n-butoxide, like other alkali metal alkoxides, can act as a modifier to control the microstructure of polydienes. In the lithium-based polymerization of butadiene in hydrocarbon solvents, the polymer typically has a low content of 1,2-addition (vinyl) units. The addition of alkali metal alkoxides can dramatically alter this, significantly increasing the percentage of vinyl units in the polymer backbone. arabjchem.org This change in microstructure has a profound impact on the properties of the resulting elastomer, such as its glass transition temperature (Tg) and grip properties when used in tires. arabjchem.org The ability to tune the vinyl content by using modifiers like lithium n-butoxide is a key tool for producing specialty styrene-butadiene rubbers (SBR) with tailored performance characteristics.

Influence on Initiation and Propagation Rates

Mechanistic Insights into Lithium n-Butoxide Initiated/Catalyzed Polymerizations

The effects of lithium n-butoxide on polymerization kinetics and stereochemistry are rooted in its ability to interact with the organolithium species present in the system. The specific mechanism depends heavily on the polarity of the solvent.

In nonpolar hydrocarbon solvents , organolithium initiators like n-BuLi and the propagating polydienyllithium chain ends exist as stable, highly associated aggregates (e.g., hexamers or tetramers). uni-bayreuth.dewikipedia.org These aggregates are relatively unreactive, and polymerization is believed to proceed through the small fraction of unassociated, monomeric species that exist in equilibrium. Lithium n-butoxide functions by forming mixed cross-aggregates with the initiator or the propagating chain ends. aip.org This interaction breaks down the large, stable homo-aggregates into smaller, more reactive mixed-aggregates, thereby increasing the concentration of active centers and accelerating the reaction rates. tandfonline.comtandfonline.com

Role of Ion Pairs and Aggregates in Active Species Formation

In the realm of anionic polymerization, the nature of the active species is paramount in determining the course of the reaction. Lithium n-butoxide, like other organolithium compounds, is known to form aggregates in solution. libretexts.orgrsc.org The degree of aggregation is influenced by factors such as the solvent, temperature, and the presence of other species. acs.org These aggregates are not merely dormant entities but are in a dynamic equilibrium with less aggregated or monomeric species. acs.orgresearchgate.net

The formation of mixed aggregates is a key aspect of how lithium n-butoxide influences polymerization. When used in conjunction with an initiator like n-butyllithium (n-BuLi), lithium n-butoxide can form mixed tetrameric aggregates. researchgate.net In these structures, butyl groups are successively replaced by n-butoxide groups. researchgate.net This interaction can have a profound effect on the polymerization process. For instance, in the polymerization of styrene in tetrahydrofuran (B95107) (THF), the addition of lithium n-butoxide has been observed to accelerate both the initiation and propagation rates. researchgate.net This acceleration is attributed to the preferable scavenging of free Li+ cations by the THF-solvated tetrameric aggregates of the alkoxide. This, in turn, increases the concentration of the more reactive free anionic polystyrene (PSt−) sites through the common ion effect. researchgate.net

However, the reactivity of these mixed aggregates is not always enhanced. In some systems, the formation of mixed aggregates can lead to a decrease in the polymerization rate. researchgate.net The reactivity of these aggregated species can be different from free ions, and they may form charged "ate" complexes. researchgate.net The equilibrium between dormant aggregated states and active, growing chain ends is a critical factor. libretexts.org Aggregation can temporarily cap the growing chain end, making it less available to react with monomers. libretexts.org The dissociation of these aggregates is often a prerequisite for the propagation of the polymer chain. libretexts.org

The presence of other lithium salts, such as lithium chloride, can also perturb the aggregation equilibrium, often leading to the formation of a single type of active species, which can result in a polymer with a narrow molecular weight distribution. uliege.becmu.edu

Table 1: Effect of Lithium n-Butoxide on Polymerization

Polymerization System Effect of Lithium n-Butoxide Reference
n-Butyllithium-initiated polymerization of styrene in THF Speeds up initiation and propagation researchgate.net
Isoprene polymerization Increases the rate of initiation nih.gov
Isoprene polymerization in cyclohexane Decreases the propagation rate tandfonline.com
Butadiene polymerization Markedly increases the extent of 1,2-addition tandfonline.com

Coordination-Insertion Mechanisms in Ring-Opening Polymerization

Lithium n-butoxide is also a competent initiator for the ring-opening polymerization (ROP) of cyclic esters, such as lactides and caprolactones, leading to the formation of biodegradable polyesters. rsc.orgnih.gov In these reactions, the generally accepted pathway is the coordination-insertion mechanism. rsc.orgnih.govmdpi.com

This mechanism involves a series of steps:

Coordination: The Lewis acidic lithium center of the initiator coordinates to the carbonyl oxygen of the cyclic monomer. This coordination activates the carbonyl group, making it more susceptible to nucleophilic attack. rsc.orgnih.gov

Nucleophilic Attack (Initiation): The nucleophilic butoxide group, which is bonded to the lithium center, attacks the activated carbonyl carbon of the monomer. This leads to the opening of the ester ring through the cleavage of the acyl-oxygen bond. nih.goviaamonline.org

Insertion and Propagation: The ring-opened monomer is now inserted into the lithium-oxygen bond of the initiator, forming a new, longer alkoxide species. This new species can then coordinate with another monomer molecule, and the process repeats, leading to the propagation of the polymer chain. rsc.org

Termination: The polymerization is typically concluded by the introduction of a protic source, such as water or an alcohol, which protonates the active chain end. rsc.org

While simple alkali metal complexes like lithium n-butoxide can be highly active initiators for ROP, they can sometimes lead to poorly controlled polymerizations, resulting in polymers with low molecular weights and broad dispersities. rsc.org This lack of control can be due to side reactions like intra- or intermolecular transesterification. rsc.orgnih.gov

The structure of the lithium initiator plays a crucial role. Binuclear lithium complexes and those with phenolic-type ligands have demonstrated high activity in the ROP of lactide. nih.gov Stoichiometric reactions and spectroscopic studies, such as 7Li NMR, have provided evidence for the formation of lithium-alkoxide species upon reaction with the monomer, supporting the coordination-insertion mechanism. rsc.org

Table 2: Key Steps in Coordination-Insertion ROP with Lithium n-Butoxide

Step Description
Monomer Activation The carbonyl group of the cyclic ester coordinates to the Lewis acidic lithium ion.
Initiation The butoxide anion attacks the activated carbonyl carbon, leading to ring-opening.
Propagation Sequential coordination and insertion of monomer units into the growing polymer chain.
Termination Reaction with a protic source to quench the active polymer chain end.

Advanced Applications and Emerging Research Areas of Lithium N Butoxide

Applications in Fine Chemical Synthesis

As a potent reagent, lithium n-butoxide is employed in fine chemical production for its ability to facilitate deprotonation, condensation, and substitution reactions. lookchem.com Its strong basic and nucleophilic characteristics are essential for the synthesis of high-value, specialty chemicals. lookchem.com

A notable application is in the preparation of other organometallic compounds. For instance, lithium n-butoxide reacts with cuprous chloride to yield copper(I) n-butoxide. This resulting copper alkoxide is a valuable reagent for forming alkyl aryl ethers through reaction with aryl halides. harvard.edu This transformation is a key step in the synthesis of various complex organic structures.

Role in Pharmaceutical Synthesis as a Reagent

In the pharmaceutical industry, lithium n-butoxide and related alkoxides are crucial for constructing complex drug molecules. lookchem.comgoogle.com Their function is primarily to act as strong bases that enable reactions such as deprotonation and condensation. lookchem.com For example, the regioselective α-amination of ethers to produce hemiaminal ethers—a structural motif present in numerous bioactive agents and natural products—can be achieved using lithium tert-butoxide. nih.gov

Furthermore, superbases derived from the combination of an organolithium reagent and a potassium alkoxide are used in pharmaceutical synthesis. A key example is the synthesis of the anti-inflammatory drug flurbiprofen, which utilizes the superbasic mixture of butyllithium (B86547) and potassium tert-butoxide (LICKOR) for a selective metalation step. thieme-connect.de Lithium alkoxides are also employed in the production of active pharmaceutical ingredients (APIs) and their intermediates. chemimpex.com A patent describes the preparation of a carbamate (B1207046) derivative, a pharmaceutical intermediate, using lithium tert-butoxide generated in situ. chemicalbook.com

Development and Application of "Superbases" involving Lithium n-Butoxide

The reactivity of organolithium compounds can be dramatically enhanced by combining them with alkali metal alkoxides to form "superbases." wikipedia.org While lithium n-butoxide itself is a strong base, the most widely studied superbases, known as LICKOR reagents, involve the combination of an alkyllithium, such as n-butyllithium (n-BuLi), with a potassium alkoxide, typically potassium tert-butoxide (KOtBu). chimia.chwikipedia.org

The LICKOR superbase is a mixture of an alkyllithium (LIC) and a potassium alkoxide (KOR). wikipedia.org Commonly, this refers to the 1:1 mixture of n-butyllithium and potassium tert-butoxide. wikipedia.org This combination is significantly more basic and kinetically more reactive than either of its individual components. chimia.chchemeurope.com

The enhanced reactivity is attributed to the in situ formation of the corresponding organopotassium compound (butylpotassium), which is more reactive than the parent organolithium reagent. wikipedia.orgchemeurope.com The structure of the LICKOR superbase is complex and not fully understood, but it is believed to exist as mixed aggregates containing both metals and both organic groups (alkyl and alkoxide). thieme-connect.dewikipedia.orgresearchgate.net These superbases are powerful enough to deprotonate even very weak carbon acids, such as benzene, simple alkenes, and cyclopropane (B1198618) derivatives. chimia.ch

Table 1: Characteristics of LICKOR Superbase

FeatureDescriptionSource(s)
Composition Typically an equimolar mixture of n-butyllithium (n-BuLi) and potassium tert-butoxide (KOtBu). wikipedia.org
Reactivity Source In situ formation of highly reactive butylpotassium via exchange. wikipedia.orgchemeurope.com
Structure Exists as complex mixed-metal aggregates in solution. thieme-connect.dewikipedia.orgresearchgate.net
Chemical Capability Deprotonation of weakly acidic hydrocarbons (e.g., arenes, alkenes). chimia.ch

A key feature of LICKOR superbases is that their immense reactivity is coupled with high selectivity, making them powerful tools in organic synthesis. chimia.ch They are particularly effective for the site-selective metalation (hydrogen-metal exchange) of substrates that are otherwise unreactive. chimia.ch

This high selectivity is valuable in 'ortho-directed' arene metalations, where a functional group on an aromatic ring directs the deprotonation to an adjacent position. chimia.chiupac.org LICKOR has also proven highly suitable for the selective metalation of allylic hydrocarbons. thieme-connect.de The resulting organopotassium intermediates can then be treated with various electrophiles to introduce new functional groups. epfl.ch This methodology has been applied to the synthesis of complex molecules, including the anti-inflammatory drug flurbiprofen, where 3-fluorotoluene (B1676563) undergoes selective metalation at the 4-position with the LICKOR superbase. thieme-connect.de

Table 2: Examples of Selective Metalation with LICKOR Superbase

SubstrateSite of MetalationSubsequent ReactionProduct TypeSource(s)
TolueneBenzylic positionReaction with electrophileSubstituted Toluene wikipedia.org
BenzeneAromatic C-HCarboxylation (CO₂)Benzoic Acid wikipedia.org
3-FluorotolueneC4-position (ortho to methyl, meta to fluoro)AlkylationFlurbiprofen intermediate thieme-connect.de
Alkenes (e.g., 2-alkenes)Allylic positionReaction with electrophileFunctionalized Alkenes thieme-connect.dechimia.ch
α,β-Unsaturated AcetalsVariousReaction with electrophileComplex organic structures benthamscience.com

Characterization and Reactivity of n-Butyllithium/Potassium tert-Butoxide (LICKOR) Superbases

Role in Materials Science and Hybrid Organic-Inorganic Systems

Metal alkoxides are critical precursors in materials science, particularly for the synthesis of complex metal oxides via sol-gel or chemical vapor deposition (CVD) methods. In these processes, the alkoxides undergo hydrolysis and condensation to form an oxide network.

While the butoxide ligand is central to forming certain metal oxides, the specific use of lithium n-butoxide as the lithium source is not commonly reported in the synthesis of lithium niobate or lithium titanate. Instead, a butoxide of the transition metal is often paired with a different lithium source.

Lithium Niobate (LiNbO₃): The synthesis of lithium niobate particles and films frequently employs niobium n-butoxide as the niobium precursor. researchgate.netrsc.org This is often combined with lithium hydroxide (B78521) (LiOH) in hydrothermal or sol-gel methods to form the final LiNbO₃ material. researchgate.netrsc.org In other methods, such as atomic layer deposition (ALD) and CVD for producing thin films, lithium tert-butoxide is used as the lithium source alongside a niobium precursor. researchgate.netgoogle.commocvd-precursor-encyclopedia.de

Lithium Titanate (Li₄Ti₅O₁₂): The synthesis of lithium titanate (LTO), a promising anode material for lithium-ion batteries, often starts with titanium tetra-n-butoxide. ui.ac.idnih.gov This precursor is used in a sol-gel process to create a titanium dioxide (TiO₂) xerogel, which is subsequently reacted with a lithium source like lithium hydroxide or lithium carbonate via a hydrothermal or solid-state reaction to form the LTO spinel structure. ui.ac.idresearchgate.net

Table 3: Precursors in Metal Oxide Synthesis

Target MaterialTypical Butoxide PrecursorTypical Lithium SourceSynthesis MethodSource(s)
Lithium Niobate (LiNbO₃)Niobium n-butoxideLithium hydroxideHydrothermal / Sol-gel researchgate.netrsc.org
Lithium Niobate (LiNbO₃)Niobium ethoxideLithium tert-butoxide CVD / ALD researchgate.netgoogle.commocvd-precursor-encyclopedia.de
Lithium Titanate (Li₄Ti₅O₁₂)Titanium tetra-n-butoxideLithium hydroxide / Lithium carbonateSol-gel then Hydrothermal/Sintering ui.ac.idresearchgate.net

Electrolyte Additive Properties in Lithium-Ion Batteries

Research into advanced applications for lithium n-butoxide has identified its potential as a component in modifying the interface between the electrode and the electrolyte in lithium-ion batteries. Specifically, it is utilized in the in-situ formation of artificial solid electrolyte interphase (SEI) layers, which are critical for battery stability and performance.

Detailed Research Findings

A notable area of investigation involves the creation of a hybrid artificial SEI layer on the surface of the lithium metal anode. researchgate.netrsc.org In one study, an artificial SEI film composed of amorphous titanium dioxide (TiO2) and lithium n-butoxide (represented as ROLi, where R=C4H9) was formed in-situ on the lithium metal surface. rsc.org This was achieved through the hydrolytic process of tetrabutyl titanate. researchgate.net The formation of such a layer is a strategy to prevent the highly reactive lithium metal from directly contacting the organic electrolyte, thereby avoiding the formation of an unstable and non-uniform native SEI layer. rsc.org

The resulting TiO2/lithium n-butoxide hybrid SEI layer exhibits both efficient mechanical strength and, crucially, facilitated lithium-ion transport capability. researchgate.netrsc.org The improved Li-ion transport is a key feature, as traditional artificial SEI films often suffer from poor ion transport, which limits their practical application. rsc.org By promoting the transmission capacity of lithium ions, the hybrid SEI film helps to ensure the long-term cycle stability of the lithium metal anode and effectively prevents the growth of lithium dendrites. researchgate.net

The electrochemical performance of batteries incorporating this technology shows significant improvement. Symmetrical cells with the modified lithium electrode demonstrated low potential hysteresis and stable cycling for over 600 hours. rsc.org When applied in a full cell configuration with a LiFePO4 cathode, the results were also markedly improved. researchgate.netrsc.org These cells exhibited a high capacity of 140 mAh g⁻¹ at a 0.5C rate and maintained high capacity retention of approximately 100% after 200 cycles. researchgate.netrsc.org

Table 1: Electrochemical Performance of Cells with TiO2/Lithium n-Butoxide Hybrid SEI Layer

Performance MetricValueTest ConditionsSource
Symmetrical Cell
Potential Hysteresis50 mVNot Specified rsc.org
Cycle Stability> 600 hoursNot Specified rsc.org
Li-LiFePO4 Full Cell
Specific Capacity140 mAh g⁻¹0.5C Rate researchgate.netrsc.org
Capacity Retention~100%After 200 Cycles researchgate.netrsc.org

Theoretical and Computational Chemistry Approaches for Lithium N Butoxide

Quantum Mechanical Studies of Lithium n-Butoxide Aggregates

Quantum mechanical (QM) methods are fundamental to understanding the nature of bonding, structure, and stability in lithium n-butoxide aggregates. These aggregates, which are the predominant species in many solvents, feature Li-O cores and play a crucial role in the reactivity of the alkoxide.

Density Functional Theory (DFT) Calculations on Aggregate Structures and Stabilities

Density Functional Theory (DFT) has become the workhorse for studying lithium alkoxide aggregates due to its favorable balance of computational cost and accuracy. DFT calculations have been instrumental in determining the geometries and relative stabilities of various aggregate structures of lithium alkoxides, which are known to exist as dimers, tetramers, and hexamers, among other forms, depending on the solvent and steric bulk of the alkyl group. acs.orgrsc.org

Studies on lithium alkoxides show that they tend to form stable aggregates with cubane-like or stacked-ladder structures. For instance, DFT calculations on lithium tert-butoxide, a close structural analog, have shown that tetrameric and hexameric aggregates are particularly stable. acs.org In the context of mixed aggregates, which are highly relevant in synthetic chemistry, DFT has been used to study systems containing n-butyllithium (n-BuLi) and lithium alkoxides. For example, in a study involving a lithiated sulfoximine, a mixed tetrameric aggregate containing three units of lithium n-butoxide, [dilithiated sulfoximine/(n-BuOLi)₃], was identified and its structure optimized using DFT, corroborating NMR spectroscopic data. masterorganicchemistry.com These calculations reveal that the aggregates are often stabilized by solvation with coordinating solvents like tetrahydrofuran (B95107) (THF). masterorganicchemistry.com

The stability of these aggregates is a key determinant of the solution composition and, consequently, the reactivity of the organolithium reagent. DFT calculations allow for the computation of aggregation energies, which quantify the thermodynamic preference for an aggregate of a certain size over smaller species or monomers. Research on various lithium alkoxides has shown that hexameric structures with a prismatic core, consisting of two planar six-membered Li-O rings, are often the most stable forms in nonpolar solvents. mdpi.comresearchgate.net The relative energies of different aggregate sizes, such as tetramers and hexamers, can be calculated to predict their equilibrium distribution.

Table 1: Representative DFT Findings on Lithium Alkoxide Aggregate Stabilities

System Studied Computational Method Key Findings
Mixed n-BuLi/Lithium Aminoalkoxide Aggregates B3LYP/6-31G(d) Enthalpic and entropic contributions play opposing roles in hexane (B92381) versus THF, significantly influencing aggregate stability. nih.gov
Lithium Butoxides in Styrene (B11656) Polymerization Quantum-chemical DFT Tetrameric THF-solvated aggregates of n-BuOLi are predicted to scavenge free Li⁺ cations. acs.org
Mixed Lithium Alkoxide/Initiator Aggregates DFT (BP86, B3LYP) Hexamers with prismatic structures are the most stable aggregates; formation of mixed aggregates is exothermic. mdpi.comresearchgate.net

Molecular Dynamics Simulations for Solution Behavior

While static DFT calculations provide crucial information about the structure and stability of isolated aggregates, Molecular Dynamics (MD) simulations offer a dynamic picture of their behavior in solution. MD simulations model the movement of atoms and molecules over time, providing insights into solvation, ion mobility, and the dynamic equilibrium between different aggregate forms.

Combined Quantum Mechanics/Molecular Mechanics (QM/MM) MD simulations are particularly powerful for these systems. In this approach, the chemically important region (the lithium alkoxide aggregate) is treated with a high-level QM method like DFT, while the surrounding solvent is modeled using a less computationally expensive classical force field (MM). acs.orgnih.gov

Studies on lithium methoxide (B1231860) (MeOLi), a simpler analog of lithium n-butoxide, using QM/MM MD simulations in dimethyl ether have provided fundamental insights applicable to larger alkoxides. acs.orgnih.gov These simulations reveal:

Solvent Coordination: The number and stability of solvent molecules coordinated to the lithium centers in the aggregates can be determined. The dynamic exchange of solvent molecules is a key feature of the solution behavior. nih.gov

Structural Fluctuations: MD simulations show that the structural parameters of the aggregates, such as Li-O and Li-C (in mixed aggregates) bond distances, are not static but fluctuate over time. acs.orgnih.gov This flexibility is crucial for the reactivity of the aggregate.

Specific Solvent Interactions: These simulations have identified nonclassical C-H···O hydrogen bonds between the solvent's methyl groups and the alkoxide oxygen. These interactions can influence the geometry of the aggregate in solution, for example, by causing a nonlinear C-O-Li bond arrangement in the monomeric form. acs.orgnih.gov

For more complex systems like battery electrolytes, MD simulations are used to understand ion transport and the formation of the solid-electrolyte interphase (SEI), which often contains lithium alkoxide species. researchgate.netiiserpune.ac.in These simulations, while not focused specifically on lithium n-butoxide, underscore the power of MD in modeling the dynamic behavior of lithium ions and their coordination environment in complex liquid phases. nih.govekb.eg

Modeling Reaction Mechanisms and Energetics

Computational chemistry provides a powerful lens through which to view chemical reactions, allowing for the mapping of entire reaction pathways, including the identification of transient intermediates and high-energy transition states.

Transition State Analysis in Lithium n-Butoxide Mediated Reactions

Transition State (TS) analysis is a cornerstone of computational reaction modeling. By locating the transition state structure on the potential energy surface and calculating its energy, the activation energy (energy barrier) of a reaction can be determined. This provides a quantitative measure of the reaction rate.

While studies focusing specifically on transition states for reactions mediated by pure lithium n-butoxide are not abundant, the principles are well-demonstrated in related systems. For example, computational studies on reactions catalyzed by lithium binaphtholates, which are prepared in situ from binaphthol and lithium tert-butoxide, have utilized TS analysis. jst.go.jp In the asymmetric Michael addition of ketones to acrylamides, DFT calculations on the transition state revealed how the catalyst's structure, specifically the phenyl groups on the binaphtholate ligand, regulates the orientation of the lithium enolate and the approach of the acrylamide, thereby controlling the stereochemical outcome. jst.go.jp

Prediction of Reactivity and Selectivity via Computational Methods

Beyond analyzing known reactions, computational methods can predict the reactivity and selectivity of chemical processes. By comparing the activation barriers for different possible reaction pathways, researchers can predict which products will form preferentially.

Computational studies have successfully explained and predicted selectivity in various contexts relevant to lithium alkoxides:

Reactivity Prediction: DFT calculations can explain why certain catalysts or reagents are effective while others are not. A study on C-H silylation reactions explained why potassium tert-butoxide (KOtBu) is an active catalyst while lithium tert-butoxide is not. The calculations traced this difference in reactivity to the unique ability of the potassium cation to stabilize crucial intermediates through cation-π interactions, a stabilization less favorable for the smaller lithium cation. caltech.edu

Selectivity Prediction (Enantio- and Regio-): As seen in the lithium binaphtholate-catalyzed Michael reaction, computational analysis of competing transition states can predict which enantiomer will be formed in excess. jst.go.jp Similarly, computational models are increasingly used to predict the site- and regioselectivity of reactions. rsc.org For instance, in the lithiation of heterocyclic molecules, DFT calculations can rationalize why deprotonation occurs at a specific position. Studies on tert-butyllithium (B1211817) (t-BuLi) have shown that additives can change the aggregation state from contact ion pairs (CIP) to separated ion pairs (SIP), altering the site selectivity of the lithiation. Computational analysis of the reaction profiles for these different species can explain and predict these changes in selectivity. nih.gov

Table 2: Examples of Computational Prediction of Reactivity and Selectivity

Reaction Type Computational Focus Prediction/Explanation
Asymmetric Michael Addition Transition state analysis (DFT) Explained the origin of enantioselectivity based on the steric influence of the catalyst on the transition state geometry. jst.go.jp
C-H Silylation Intermediate stabilization energies (DFT) Predicted and explained the higher catalytic activity of KOtBu compared to LiOtBu. caltech.edu
Lithiation of Heterocycles Reaction profiles for different aggregates (DFT) Explained how additives alter site selectivity by changing the organolithium aggregate structure. nih.gov

These computational approaches provide a detailed, mechanistic understanding that complements experimental work and accelerates the development of new, more efficient, and selective synthetic methods involving reagents like lithium n-butoxide.

Future Research Directions and Challenges for Lithium N Butoxide Chemistry

Expanding Synthetic Utility through Novel Reagent Combinations

A significant area of future research lies in the development and application of novel reagent systems incorporating lithium n-butoxide. The combination of organolithium compounds with potassium alkoxides, often termed "LICKOR" (Lithium-Potassium organometallic reagents) or "Schlosser's bases," has demonstrated remarkable reactivity that surpasses that of the individual components. wikipedia.orguniurb.itresearchgate.net These superbases, which can be formed using n-butyllithium and a potassium alkoxide like potassium tert-butoxide, effectively generate highly reactive organopotassium species in situ. wikipedia.org

Future investigations will likely focus on systematically exploring combinations of lithium n-butoxide with a wider array of metal alkoxides and organometallic species. The goal is to fine-tune the reactivity and selectivity of these mixed-metal systems for specific synthetic transformations. For instance, the metalation of challenging substrates, such as arenes and heterocycles, which are often sluggish with single-metal reagents, can be significantly enhanced. uniurb.itresearchgate.net Research into the precise role of lithium n-butoxide within these bimetallic aggregates will be crucial for the rational design of new and more effective reagent combinations.

A summary of common LICKOR base components and their applications is presented in Table 8.1.

Alkyllithium Component Potassium Alkoxide Component Typical Application
n-ButyllithiumPotassium tert-butoxideMetalation of arenes and alkenes wikipedia.orguniurb.it
n-ButyllithiumPotassium tert-butoxideSynthesis of organopotassium reagents wikipedia.org
NeopentyllithiumPotassium tert-butoxideStructural studies of mixed aggregates wikipedia.org

Elucidating Complex Aggregation and Reactivity Relationships

Organolithium compounds, including lithium n-butoxide, are known to exist as aggregates in solution, such as dimers, tetramers, and higher-order structures. nih.govwikipedia.org The degree of aggregation is influenced by the solvent, temperature, and the presence of other coordinating species. utas.edu.au A critical challenge and a major research focus is to unravel the intricate relationship between the structure of these aggregates and their chemical reactivity.

It is generally understood that smaller aggregates are more reactive than larger ones. utas.edu.au Future research will employ advanced spectroscopic techniques, such as Diffusion-Ordered Spectroscopy (DOSY) NMR, alongside computational modeling to characterize the specific aggregates present under various reaction conditions. researchgate.netrsc.org Understanding the equilibria between different mixed aggregates, for example, those formed between lithium n-butoxide and other lithium salts or organolithium reagents, is paramount. nih.govresearchgate.net This knowledge will enable chemists to manipulate the reaction environment to favor the formation of the most reactive species, thereby improving reaction efficiency and selectivity. For example, the formation of mixed aggregates between a chiral lithium amide and n-butyllithium has been shown to be solvent-dependent, which directly impacts the enantioselectivity of subsequent reactions. rsc.org

Advancements in Stereoselective Transformations

The development of stereoselective reactions is a cornerstone of modern organic synthesis. While lithium alkoxides have been utilized in asymmetric synthesis, the full potential of lithium n-butoxide as a chiral ligand or as a component of chiral catalytic systems remains an area ripe for exploration. nih.govjst.go.jpbeilstein-journals.org Future research will focus on the design of new chiral ligands that can be used in conjunction with lithium n-butoxide to effect highly stereoselective transformations.

For instance, chiral lithium binaphtholates, prepared from binaphthols and lithium tert-butoxide, have been shown to catalyze asymmetric Michael additions. jst.go.jp Similar strategies employing lithium n-butoxide could be developed. The challenge lies in designing systems where the lithium n-butoxide-containing species can effectively control the stereochemical outcome of the reaction. This will likely involve a combination of experimental screening of new ligand architectures and computational studies to model the transition states of the stereodetermining steps. jst.go.jp The use of lithium n-butoxide in conjunction with chiral auxiliaries for diastereoselective reactions is another promising avenue. ucl.ac.uk

Exploration in Emerging Fields

The unique properties of lithium n-butoxide are finding applications in emerging scientific and technological fields, particularly in materials science and energy storage. lookchem.comresearchgate.netevmechanica.com A significant future research direction is the systematic exploration of lithium n-butoxide in these areas.

In polymer chemistry, lithium n-butoxide can act as an initiator for the ring-opening polymerization of lactides and other cyclic esters, leading to the formation of biodegradable polymers. lookchem.comresearchgate.netacs.org Future work will likely focus on controlling the polymerization process to produce polymers with specific molecular weights and microstructures.

In the field of energy storage, lithium n-butoxide has been used to create artificial solid electrolyte interphase (SEI) layers on lithium metal anodes for lithium-ion batteries. researchgate.net An artificial TiO2/lithium n-butoxide hybrid SEI layer has been shown to enhance the transport of lithium ions and improve the cycling stability of lithium metal anodes, thereby preventing the growth of dendrites that can cause battery failure. researchgate.net Further research is needed to optimize the composition and structure of these artificial SEI layers for next-generation battery technologies, including all-solid-state batteries. evmechanica.comworktribe.com

Bridging Experimental and Theoretical Studies for Predictive Chemistry

The synergy between experimental and theoretical chemistry is becoming increasingly vital for advancing chemical science. For lithium n-butoxide, computational methods such as Density Functional Theory (DFT) and Ab Initio Molecular Dynamics (AIMD) are powerful tools for understanding its behavior at the molecular level. acs.orgresearchgate.netresearchgate.netarxiv.orgacs.org

Future research will focus on a more integrated approach where experimental observations and computational predictions are used in a feedback loop to guide the development of new reactions and materials. Theoretical studies can provide detailed insights into reaction mechanisms, the structures of transient intermediates, and the factors controlling selectivity, which can be difficult to probe experimentally. acs.orgresearchgate.net For example, computational studies have been used to investigate the aggregation of n-butyllithium with lithium aminoalkoxides, providing insights into the energetics of aggregation in different solvents. acs.org Similarly, theoretical models are being developed to understand the complex electrochemical reactions at the electrode-electrolyte interface in lithium-ion batteries, where lithium alkoxides are potential decomposition products. arxiv.orgacs.org

A key challenge is to improve the accuracy of computational models to a point where they can reliably predict the outcomes of reactions involving complex, aggregated species like those formed by lithium n-butoxide. Achieving this will require the development of more sophisticated theoretical models and continued validation against experimental data.

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